molecular formula C24H25FO7S B14886124 (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one

(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one

Cat. No.: B14886124
M. Wt: 476.5 g/mol
InChI Key: SEDDNSIJRANHNF-KHJNTBEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one is a complex organic molecule characterized by multiple stereocenters and functional groups This compound features a thiophene ring substituted with a fluorophenyl group, a hydroxy group, and a pentahydroxyhexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Thiophene Ring:

    Coupling Reactions: The final step involves coupling the thiophene derivative with the pentahydroxyhexanone moiety under conditions that promote the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.

    Purification: Employing advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Applications in materials science for the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple hydroxy groups suggests potential for hydrogen bonding, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one lies in its combination of a fluorophenyl-substituted thiophene ring with a pentahydroxyhexanone moiety. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H25FO7S

Molecular Weight

476.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C24H25FO7S/c1-12-2-3-14(20(28)23(31)24(32)22(30)17(27)11-26)10-16(12)21(29)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26-27,29-32H,11H2,1H3/t17-,21?,22-,23+,24+/m1/s1

InChI Key

SEDDNSIJRANHNF-KHJNTBEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.